molecular formula C20H17BrO2 B1280388 Pro-gly-ome tfa CAS No. 634922-10-4

Pro-gly-ome tfa

Cat. No.: B1280388
CAS No.: 634922-10-4
M. Wt: 369.3 g/mol
InChI Key: LBAPEDPREBPULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pro-Gly-OMe TFA is a protected dipeptide derivative consisting of the amino acids L-Proline and Glycine. The C-terminal methyl ester and N-terminal Boc-protection make this compound a valuable building block in synthetic organic and peptide chemistry . It is primarily used as a key intermediate in the solution-phase or solid-phase synthesis of more complex peptides and bioconjugates . Researchers utilize this and similar dipeptide constructs to develop novel metal-peptide complexes for studying DNA interaction and cleavage, serving as models for artificial nucleases . As a reagent, it is for research applications only and is not intended for human or diagnostic use. Note on Completing the Description: The specific biochemical properties, binding mechanisms, and unique research value of this exact compound are not detailed in the available literature. To create a more comprehensive description, it is recommended to search for scientific papers that specifically use "Pro-Gly-OMe" or "Pro-Gly methyl ester" in their methodology sections.

Properties

IUPAC Name

methyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.C2HF3O2/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3,(H,10,12);(H,6,7)/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLSRQCKLLGODS-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1CCCN1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CNC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Pro Gly Ome Tfa

Peptide Bond Formation Strategies for Pro-Gly Dipeptide Synthesis

The cornerstone of synthesizing Pro-Gly-OMe TFA is the creation of the peptide bond between L-proline and glycine (B1666218). This condensation reaction links the carboxyl group of proline with the amino group of glycine. ontosight.ai A common strategy in modern peptide synthesis is the use of coupling reagents to facilitate this amide bond formation, minimizing side reactions and ensuring high yields.

Initially, the amino group of the N-terminal amino acid (L-proline) and the carboxyl group of the C-terminal amino acid (glycine) must be appropriately protected to prevent unwanted polymerization and side reactions. A typical N-terminal protecting group for proline is the tert-butyloxycarbonyl (Boc) group, while the glycine carboxyl group is often protected as a methyl ester from the outset.

The coupling of N-Boc-L-proline with glycine methyl ester (H-Gly-OMe) is frequently achieved using carbodiimide-based reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives act as activating agents that reduce the risk of racemization and improve reaction efficiency. The general reaction is as follows:

N-Boc-L-Proline + H-Gly-OMe → Boc-L-Pro-Gly-OMe

An alternative and highly efficient approach involves the use of phosphonium-based (e.g., BOP, PyBOP) or aminium/uronium-based (e.g., HBTU, HATU) coupling reagents. nih.gov For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used with a non-nucleophilic base like diisopropylethylamine (DIPEA) to create a highly reactive O-acylisourea intermediate, which rapidly reacts with the amino group of glycine methyl ester. nih.gov

After the successful coupling to form Boc-L-Pro-Gly-OMe, the N-terminal Boc protecting group is removed. This is typically accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comgoogle.com This deprotection step yields the protonated dipeptide ester, H-L-Pro-Gly-OMe, with TFA as the counterion.

Esterification Protocols for Methyl Ester Derivatization of Pro-Gly Precursors

The methyl ester moiety of this compound is a critical functional group, and its introduction can be strategically timed within the synthesis.

One common method involves starting the synthesis with the pre-esterified C-terminal amino acid, glycine methyl ester, as described in the previous section. Glycine methyl ester hydrochloride is commercially available and can be neutralized prior to the coupling step.

Alternatively, the dipeptide L-Prolyl-glycine (Pro-Gly) can be synthesized first, followed by esterification of its free carboxyl terminus. A classic method for this transformation is the Fischer-Speier esterification, which involves treating the dipeptide with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or thionyl chloride (SOCl₂). However, care must be taken to avoid side reactions.

A milder and more modern approach for the esterification of peptides involves the use of alkylating agents. For instance, reacting the protected peptide acid (e.g., Boc-Pro-Gly-OH) with diazomethane (B1218177) or (trimethylsilyl)diazomethane (TMS-diazomethane) can yield the corresponding methyl ester. However, diazomethane is toxic and explosive, requiring careful handling. Other methods include using methyl iodide in the presence of a base like cesium carbonate.

A patent describes a general method for the esterification of dipeptides like L-alanyl-L-proline using an alcohol and a hydrosulfate catalyst, which has been shown to result in minimal racemization. google.com Such a method could be applicable to the Pro-Gly dipeptide.

Esterification Method Reagents Key Features
Pre-esterified PrecursorH-Gly-OMe·HClUtilizes a commercially available starting material.
Fischer-Speier EsterificationMethanol, Acid Catalyst (e.g., HCl)Classic method, but harsh conditions can cause side reactions.
Alkylating AgentsTMS-diazomethane, Methyl IodideMilder conditions, but some reagents are hazardous.
Hydrosulfate CatalysisMethanol, AlkylhydrosulfateReported to cause minimal racemization for dipeptides. google.com

Counterion Integration Methodologies: The Trifluoroacetate (B77799) Anion in Peptide Synthesis

The trifluoroacetate (TFA) anion in this compound is not just a trivial component; it is typically an integral result of the synthetic and purification process. innovagen.com Peptides containing basic functional groups, such as the N-terminal amine, exist as salts. molecularcloud.org

The most common source of the TFA counterion is its use as a reagent in the deprotection of Boc-protected amines. As mentioned in section 2.1, a solution of TFA is the standard reagent for cleaving the Boc group from the N-terminus of the peptide chain. peptide.com After deprotection, the newly freed N-terminal amine of the Pro-Gly-OMe dipeptide becomes protonated, forming an ammonium (B1175870) salt with the trifluoroacetate anion.

Furthermore, TFA is a very common mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC), which is the gold-standard technique for the purification of synthetic peptides. shimadzu.deambiopharm.com The use of a water/acetonitrile (B52724) gradient with 0.1% TFA is standard practice. google.com During purification, the peptide is constantly exposed to TFA, ensuring that trifluoroacetate is the predominant counterion associated with any basic sites on the peptide. ambiopharm.com The final product is then typically obtained as a TFA salt after lyophilization of the pure HPLC fractions. google.com While other salt forms like acetate (B1210297) or hydrochloride are possible, they require an additional ion-exchange step, making the TFA salt the most direct and common form for research peptides. innovagen.comambiopharm.com

Stereochemical Control and Purity Considerations in the Synthesis of this compound

Maintaining the stereochemical integrity of the chiral center in L-proline is paramount during the synthesis of this compound. Glycine, being achiral, presents no stereochemical challenges. The unique cyclic structure of proline, a secondary amino acid, makes it less prone to racemization at its α-carbon during coupling reactions compared to other amino acids. mdpi.com

However, the risk of racemization is not zero, particularly if the activation of the carboxyl group is prolonged or if inappropriate methods are used. The use of additives like HOBt or Oxyma during carbodiimide-mediated coupling significantly suppresses racemization by forming activated esters that are less prone to forming oxazolone (B7731731) intermediates, which are a primary pathway for racemization. Uronium/aminium reagents like HATU are also known for their ability to facilitate rapid coupling with low levels of racemization. researchgate.net

Purity is assessed at various stages. After coupling and deprotection, the crude product is analyzed, typically by LC-MS (Liquid Chromatography-Mass Spectrometry), to confirm the presence of the desired product and identify any major impurities. The final purity is determined by analytical RP-HPLC, which should show a single major peak corresponding to the product. The identity is confirmed by mass spectrometry, which will show the molecular ion peak for the protonated Pro-Gly-OMe cation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity. acs.org

Scalability of this compound Synthesis for Research Applications

The synthesis of this compound is amenable to scaling for typical research applications, which may range from milligrams to several grams. Both solution-phase and solid-phase peptide synthesis (SPPS) approaches can be considered, each with its own scalability advantages.

Solution-Phase Synthesis: The methods described above are primarily solution-phase techniques. Scaling up these reactions involves using larger reaction vessels and proportionally increasing the amounts of reagents and solvents. A key challenge in scaling up solution-phase synthesis is the purification of intermediates and the final product. While chromatography can be used, for larger scales, crystallization or selective precipitation becomes a more practical purification method where feasible. nih.gov A scalable synthesis would favor high-yielding reactions that produce minimal byproducts, simplifying purification. For example, optimizing coupling conditions to drive the reaction to completion minimizes the presence of unreacted starting materials in the crude product. nih.gov

Solid-Phase Peptide Synthesis (SPPS): For producing many different peptide derivatives or for ease of synthesis, SPPS is an attractive option. In this approach, the C-terminal glycine would be anchored to a resin support. The synthesis would proceed by deprotecting the N-terminus of glycine, followed by coupling with N-protected L-proline. A key advantage of SPPS is that excess reagents and byproducts are simply washed away, drastically simplifying purification between steps. peptide.com

Advanced Analytical Applications of Pro Gly Ome Tfa in Chemical and Biological Research

Role of Pro-Gly-OMe TFA as a Reference Standard in Chromatographic Separations

Reference standards are crucial for ensuring the accuracy, precision, and reproducibility of chromatographic methods. This compound, with its stable and well-characterized nature, is utilized as a reference material in several chromatographic techniques.

Utilization in High-Performance Liquid Chromatography (HPLC) Method Development

In High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), this compound can be employed as a model peptide for method development and optimization. The trifluoroacetic acid (TFA) moiety is a commonly used ion-pairing agent in the mobile phase for peptide and protein separations. renyi.huchromatographyonline.com The use of TFA helps to improve peak shapes and resolution by neutralizing the charges on the peptides and minimizing undesirable interactions with the stationary phase. researchgate.net

During the development of a new HPLC method for peptide analysis, a standard like this compound can be used to:

Determine optimal gradient conditions: By analyzing the retention behavior of this compound under various mobile phase gradients (e.g., varying the concentration of acetonitrile (B52724) in water with a constant TFA concentration), chromatographers can establish a gradient that provides the best separation for a range of peptides. lcms.cz

Assess column performance: Injecting this compound periodically throughout a series of analyses can help monitor the performance and stability of the HPLC column. Changes in peak shape, retention time, or resolution can indicate column degradation.

Verify system suitability: Before running a batch of samples, an injection of a reference standard like this compound is often used to verify that the HPLC system is performing within established parameters.

The following table illustrates typical starting conditions for HPLC method development for peptides, where a standard like this compound would be useful.

ParameterTypical ConditionPurpose
Column C18, 5 µm, 4.6 x 250 mmStandard for peptide separations
Mobile Phase A 0.1% TFA in WaterAqueous component
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier
Gradient 5-60% B over 30 minElutes peptides of varying hydrophobicity
Flow Rate 1.0 mL/minStandard analytical flow rate
Detection UV at 214 nmWavelength for peptide bond absorbance

Application in Gas Chromatography (GC) Methodologies for Volatile Derivatives

For Gas Chromatography (GC) analysis, non-volatile compounds like peptides must be derivatized to increase their volatility. The trifluoroacetyl (TFA) group is a common derivatizing agent for amino acids and peptides. nih.govtdl.org this compound, being a TFA salt, can be further derivatized, for instance, by esterification of the C-terminus, to make it suitable for GC analysis. The resulting N-TFA-dipeptide methyl ester is a volatile compound that can be analyzed by GC. jst.go.jp

In this context, derivatized this compound can serve as a reference standard to:

Optimize derivatization conditions: The yield and purity of the derivatized product can be assessed by comparing the GC peak of the derivatized standard to its expected profile.

Determine retention times: The retention time of the derivatized this compound standard helps in the identification of similar structures in complex mixtures.

Calibrate the instrument: A known amount of the derivatized standard can be used to create a calibration curve for the quantification of other N-TFA-peptide esters. scispace.com

Below is a table showing an example of GC conditions for the analysis of N-TFA-amino acid esters, a technique applicable to derivatized this compound.

ParameterTypical Condition
Column Chirasil-Val
Injector Temperature 250 °C
Detector Temperature 250 °C
Carrier Gas Helium
Temperature Program 70°C (2 min), then 5°C/min to 200°C

Role in Thin-Layer Chromatography (TLC) Characterization of Peptides

Thin-Layer Chromatography (TLC) is a simple and rapid technique for the separation and identification of substances. For peptide analysis, the addition of TFA to the mobile phase can significantly improve the separation and reduce tailing of the spots. researchgate.net this compound can be used as a reference standard in TLC to:

Determine Rf values: The retention factor (Rf) of this compound can be used as a reference point for the identification of other peptides with similar characteristics.

Assess the purity of synthetic peptides: By spotting a synthetic peptide sample alongside the this compound standard, the presence of impurities can be qualitatively assessed.

Monitor reaction progress: In peptide synthesis, TLC with a reference standard can be used to monitor the consumption of starting materials and the formation of the desired product. internationalscholarsjournals.comznaturforsch.com

The following table provides an example of a TLC system for peptide analysis where this compound could be a useful standard.

ParameterTypical Condition
Stationary Phase Silica gel 60 F254
Mobile Phase n-butanol:acetic acid:water:pyridine (15:3:12:10, v/v/v/v)
Visualization UV light (254 nm) or Ninhydrin stain

Application of this compound in Mass Spectrometry for Peptide Characterization and Quantification

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. This compound has important applications in the field of peptide analysis by mass spectrometry.

Calibration and Internal Standard Use in LC-MS/MS Analyses

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), accurate quantification of analytes often relies on the use of calibration standards and internal standards. researchgate.netnih.gov

Calibration Standard: A solution of this compound of a known concentration can be used to generate a calibration curve. annlabmed.org This curve plots the instrument response versus the concentration of the standard, allowing for the quantification of the same or structurally similar peptides in unknown samples.

Internal Standard: While an isotopically labeled version of the analyte is the ideal internal standard, a structurally similar compound like this compound can also be used. bioanalysis-zone.com A known amount of the internal standard is added to all samples, calibrators, and quality controls. The ratio of the analyte signal to the internal standard signal is then used for quantification, which helps to correct for variations in sample preparation and instrument response. youtube.com

The table below outlines key considerations for using a peptide standard in LC-MS/MS.

ApplicationKey Consideration
Calibration A series of known concentrations are analyzed to create a standard curve.
Internal Standard A fixed concentration is added to all samples to normalize for analytical variability.

Fragmentation Pattern Analysis for Structural Elucidation of Related Peptides

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern is characteristic of the peptide's amino acid sequence. The presence of a proline residue in a peptide has a significant impact on its fragmentation in collision-induced dissociation (CID). osu.eduresearchgate.net Cleavage of the peptide bond N-terminal to the proline residue is often a dominant fragmentation pathway, an observation sometimes referred to as the "proline effect". biorxiv.org

The analysis of the fragmentation pattern of a well-defined peptide standard like this compound can be highly informative. By studying its MS/MS spectrum, researchers can:

Identify characteristic fragment ions: The specific b- and y-ions generated from the fragmentation of this compound can be used to confirm its sequence and to help identify related peptides in a mixture.

Understand proline-directed fragmentation: The prominent cleavage N-terminal to the proline in this compound provides a clear example of this fragmentation behavior, which can aid in the interpretation of spectra from other proline-containing peptides. nih.govnih.gov

Develop fragmentation libraries: The fragmentation spectrum of this compound can be added to a spectral library, which can then be used for automated identification of this and related peptides in complex samples.

The expected major fragment ions for Pro-Gly-OMe (the peptide part of the salt) in an MS/MS experiment are shown in the table below.

Ion TypeSequenceCalculated m/z
b2 Pro-Gly155.08
y1 Met-OMe164.06
y2 Gly-Met-OMe221.08

This detailed understanding of the fragmentation of a standard like this compound is invaluable for the structural elucidation of unknown peptides and for increasing the confidence in peptide identifications in proteomics research.

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compoundProline-Glycine-Methionine trifluoroacetate (B77799)
TFATrifluoroacetic acid
AcetonitrileEthanenitrile
n-butanolButan-1-ol
Acetic acidEthanoic acid
PyridinePyridine
Ninhydrin2,2-Dihydroxyindane-1,3-dione
Proline(2S)-Pyrrolidine-2-carboxylic acid
Glycine (B1666218)2-Aminoethanoic acid
Methionine(2S)-2-Amino-4-(methylthio)butanoic acid

Utilization of this compound in the Development and Validation of Novel Analytical Techniques for Peptides

The development of robust and reliable analytical techniques is paramount for the study of peptides. Simple, well-characterized dipeptides like Pro-Gly-OMe are instrumental in this process, serving as model compounds for establishing and validating new analytical methods, particularly in chromatography.

High-Performance Liquid Chromatography (HPLC), especially in its reversed-phase (RP-HPLC) modality, is a cornerstone technique for peptide analysis, essential for purity assessment and the detection of impurities. researchgate.netijsra.net The successful separation of peptides by RP-HPLC is highly dependent on the composition of the mobile phase, where trifluoroacetic acid (TFA) plays a crucial role. nih.govsigmaaldrich.com TFA is employed as an ion-pairing agent; it interacts with the charged residues of peptides, effectively neutralizing them and increasing their hydrophobicity. researchgate.net This enhanced interaction with the hydrophobic stationary phase (like a C18 column) leads to improved retention, resolution, and symmetric peak shapes, which are critical for accurate quantification. researchgate.netwaters.com

The validation of such analytical methods, a requirement for regulatory approval in drug development, involves assessing parameters like specificity, linearity, accuracy, and precision. researchgate.netalmacgroup.com Dipeptides and tripeptides, such as Gly-Pro-Hyp, are often used as marker compounds for method validation. researchgate.net In this context, a protected dipeptide like Boc-Pro-Gly-OMe can serve as a simple, stable standard to develop and optimize separation conditions. For instance, a method could be validated for its ability to separate the main peptide from its precursors (like Boc-Pro-OH and Gly-OMe), byproducts, or degradation products. The predictable chromatographic behavior of Pro-Gly-OMe in a TFA-containing mobile phase allows researchers to establish a baseline for retention times and peak characteristics, against which more complex peptides can be compared.

Furthermore, the development of ultra-high-performance liquid chromatography (UHPLC) methods, which offer higher resolution and faster analysis times, also relies on such validation studies. ijsra.net A systematic screening of chromatographic parameters, including the concentration of TFA, is a key part of developing a suitable, stability-indicating UHPLC purity method for synthetic peptides. nih.govalmacgroup.com Studies have shown that while a 0.1% TFA concentration is traditional, optimizing this concentration can significantly enhance the resolution of peptide mixtures, particularly those with multiple charges. nih.govresearchgate.net The use of a simple, uncharged dipeptide fragment helps in deconvoluting the complex interactions between the analyte, the stationary phase, and the ion-pairing agent.

The table below summarizes key parameters often assessed during the validation of an HPLC method for a peptide marker, illustrating the rigorous testing required.

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for the main analyte should be pure and well-resolved from impurity peaks.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999. researchgate.net
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio typically ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio typically ≥ 10:1; must meet precision and accuracy criteria. almacgroup.com
Accuracy The closeness of test results obtained by the method to the true value. Often determined by recovery studies.Recovery typically within 98-102%. researchgate.net
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%. researchgate.net

Spectroscopic Methodologies for Elucidating Molecular Features of this compound and Analogs

Spectroscopic techniques are indispensable for the structural characterization of peptides. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools used to elucidate the molecular features of dipeptides like Pro-Gly-OMe and their analogs. researchgate.netijsra.net

Mass Spectrometry (MS) provides precise molecular weight information and fragmentation patterns that confirm the amino acid sequence. In the analysis of a protected dipeptide like Boc-Pro-Gly-OMe, electrospray ionization (ESI) is commonly used. The analysis would confirm the mass of the parent molecule and reveal characteristic fragment ions. For instance, ESI-MS analysis of Boc-Pro-Gly-OMe has shown the formation of sodium adducts [M+Na]+ and other ions corresponding to the loss of protecting groups, which helps in structural confirmation. wiley-vch.de While TFA is essential for the preceding HPLC separation, it is known to cause signal suppression in ESI-MS. sigmaaldrich.com This occurs because TFA has a high affinity for ion-pairing with basic sites on the peptide in the gas phase, which hinders the peptide's own ionization. sigmaaldrich.com Therefore, in LC-MS methods, the concentration of TFA is often minimized, or it is replaced with a more MS-friendly acid like formic acid to ensure maximum sensitivity. sigmaaldrich.comwaters.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insight into the three-dimensional structure and conformation of peptides in solution. rsc.orgmdpi.com For a dipeptide like Pro-Gly-OMe, ¹H and ¹³C NMR spectra provide definitive structural proof by identifying the chemical environment of each atom. The presence of the proline residue often leads to the observation of cis and trans isomers around the Pro-Gly peptide bond, which can be seen as separate sets of signals in the NMR spectrum. nih.gov

The following tables present representative spectroscopic data for derivatives of Pro-Gly-OMe, compiled from published research findings.

Table 1: Representative ¹H NMR Spectroscopic Data for Boc-Pro-Gly-OMe

This table shows the chemical shifts (δ) in ppm for the major isomer of Boc-Pro-Gly-OMe in a CDCl₃ solvent. wiley-vch.de

Assignment Proline Residue Glycine Residue Boc Group Methyl Ester
CαH 4.31 (m)4.04 (d)--
CδH 3.49 (m)---
CβH 2.20-2.14 (m)---
CγH 1.98-1.86 (m)---
NH -7.39/7.01 (d)--
C(CH₃)₃ --1.46 (s)-
OCH₃ ---3.74 (s)

Data sourced from supporting information for a study on peptide synthesis. wiley-vch.de

Table 2: Electrospray Ionization Mass Spectrometry (ESI-MS) Data for Boc-Pro-Gly-OMe

This table details the calculated and found mass-to-charge ratios (m/z) for ions observed during the ESI-MS analysis of Boc-Pro-Gly-OMe. wiley-vch.de

Ion Species Calculated m/z Found m/z
[M+Na]+309.1309.2
[M+Na+CH₃CN]+-350.2
[(M - C₄H₈) + H]+-228.1
[(M - C₅H₈O₂) + H]+-187.1

Data sourced from supporting information for a study on peptide synthesis. wiley-vch.de The fragments correspond to the loss of isobutylene (B52900) (C₄H₈) and the entire Boc group (C₅H₈O₂) from the parent molecule.

The characterization of peptide analogs, where one amino acid is substituted for another (e.g., Pro-Ala-OMe), follows similar principles. Spectroscopic analysis allows for a direct comparison, revealing how subtle changes in the primary sequence affect the molecular properties. plos.orgnih.gov These fundamental analytical studies, which rely on the interplay between simple peptide structures and reagents like TFA, are crucial for advancing the broader fields of peptide chemistry and drug development.

Mechanistic and Biochemical Investigations Employing Pro Gly Ome Tfa Excluding Clinical Human Trial Data

Pro-Gly-OMe TFA as a Substrate or Inhibitor in Enzymatic Activity Studies (In Vitro)

The dipeptide Prolyl-Glycine methyl ester, in its trifluoroacetic acid (TFA) salt form, serves as a valuable tool in biochemical research, particularly in studies of enzymatic and chemical reactions. Research has utilized Pro-Gly-OMe and its analogs to understand peptide reactivity and to develop novel diagnostic probes.

A key non-enzymatic reaction involving deprotected dipeptide methyl esters like Gly-Pro-OMe is intramolecular aminolysis. In this process, the primary amine at the N-terminus, once deprotected (e.g., by the removal of a tert-butyloxycarbonyl (Boc) group using TFA), performs a nucleophilic attack on the proximate ester group. biorxiv.orgbiorxiv.org This reaction results in the formation of a stable six-membered ring, a diketopiperazine, and the release of an alcohol reporter molecule, such as methanol (B129727). biorxiv.orgbiorxiv.org This self-immolative reaction is particularly favored in proline-containing dipeptides. biorxiv.org

Studies have investigated the kinetics of this alcohol release. For instance, upon chemical deprotection with TFA and reconstitution in phosphate-buffered saline (PBS) at 37 °C, the generation of methanol from Gly-Pro-OMe can be monitored over time by mass spectrometry. biorxiv.orgbiorxiv.org This reaction provides a model for understanding the inherent reactivity of the dipeptide backbone.

While direct studies of this compound as a specific enzyme inhibitor are not prominent, related proline-glycine sequences are critical components of known enzyme substrates. For example, the tripeptide Pro-Gly-Pro (PGP) is a substrate for the aminopeptidase (B13392206) activity of leukotriene A4 hydrolase (LTA4H). researchgate.net Similarly, synthetic peptides like N-Tosyl-L-Gly-L-Pro-L-Arg-p-nitroanilide are employed as chromogenic substrates to assay the bioactivity of enzymes such as trypsin in vitro. nih.gov These examples highlight the significance of the Pro-Gly motif in molecular recognition by active sites of various enzymes.

Exploration of this compound Interactions with Biological Macromolecules and Ligands (In Vitro Models)

The interaction of peptides with biological macromolecules is fundamental to their function, and Pro-Gly-OMe serves as a structural component in larger peptides designed to study these interactions. The conformation of a peptide is critical for its binding affinity and specificity. X-ray diffraction studies of similar short peptides, such as Gly-Gly-OMe, reveal that they can adopt fully-extended conformations, which influences how they fit into binding pockets of proteins or other receptors. upc.edu

Proline-Glycine sequences are found in peptides that interact with significant biological targets. For example, a heptapeptide (B1575542) containing a Pro-Pro-Gly sequence was conjugated to a fullerene molecule to study its interaction and inhibitory potential against the HIV-1 protease enzyme. medicinacomplementar.com.br This demonstrates the role of the Pro-Gly motif as part of a larger structure recognized by an enzyme.

Beyond proteins, synthetic receptors have been developed to specifically recognize peptide sequences in vitro. In one such model, the synthetic receptor cucurbit researchgate.neturil, in complex with a methyl viologen (MV) guest, was shown to bind selectively to peptides with an N-terminal tryptophan residue. rsc.org The study used various tryptophan derivatives, including tryptophan methyl ester (Trp-OMe), to understand the binding mechanism, which was found to be driven by electrostatic interactions between the peptide's N-terminal ammonium (B1175870) group and the receptor. rsc.org This system serves as a model for the principles governing molecular recognition between peptides and larger host molecules.

Interactive Table 1: Examples of Pro-Gly Containing Peptides and Their Macromolecular Interactions Select a peptide from the dropdown menu to see its interacting macromolecule and the context of the study.

Pro-Pro-Gly-Met-Arg-Pro-Pro Conjugate

Interacting Macromolecule: HIV-1 Protease medicinacomplementar.com.br

Interaction Context: This peptide was conjugated to a fullerene derivative to investigate potential virucidal activity through the inactivation of the HIV-1 protease enzyme. medicinacomplementar.com.br

This compound as a Molecular Probe for Investigating Intracellular Pathways (Non-Clinical Cellular Models)

A significant application of Pro-Gly-OMe and related dipeptides is in the design of molecular probes for detecting enzyme activity. biorxiv.orgbiorxiv.org The principle relies on incorporating the dipeptide into a larger, blocked substrate that can be selectively cleaved by a target enzyme, such as a protease.

The probe design involves a substrate sequence recognized by a specific endopeptidase, followed by a Proline-containing dipeptide (e.g., Gly-Pro) conjugated to a reporter molecule via an ester bond. biorxiv.org In its uncleaved state, the probe is stable. However, upon cleavage by the target protease, a new N-terminal amine is liberated on the dipeptide fragment. biorxiv.orgbiorxiv.org This liberated amine then triggers the rapid intramolecular aminolysis reaction previously described, releasing the alcohol reporter. biorxiv.orgbiorxiv.org

By using a volatile alcohol like methanol or ethanol-d5 (B126515) as the reporter, this system can be engineered into a volatile activity-based nanosensor (vABN). biorxiv.orgbiorxiv.org The volatile reporter can be detected in the headspace of the reaction by mass spectrometry, providing a quantifiable measure of protease activity. biorxiv.org This approach allows for the selective probing of endopeptidase activity, as the self-immolative reaction is contingent on the cleavage of an internal peptide bond. biorxiv.org This technology has been proposed for developing non-invasive diagnostic tools that can sense protease activities associated with various inflammatory or disease states in controlled model systems. biorxiv.orgbiorxiv.org

Studies on Cellular Uptake and Metabolism of this compound and its Analogs (In Vitro, Non-Human Models)

While specific studies on the cellular uptake of this compound are limited, research on related peptide structures provides insights. Generally, the conjugation of molecules with amino acids or peptides is a strategy pursued to enhance cellular uptake. mdpi.com However, the primary metabolic transformation studied for Pro-Gly-OMe in vitro is its degradation via intramolecular aminolysis. biorxiv.orgbiorxiv.org

This chemical transformation can be considered a form of metabolism or degradation that occurs following a specific triggering event, such as enzymatic cleavage of a larger precursor peptide in a biological buffer. biorxiv.orgbiorxiv.org The "metabolites" of this reaction are the diketopiperazine and the released alcohol. biorxiv.orgbiorxiv.org The stability of peptides is a critical factor in their biological application. Studies on ferrocene-dipeptides have shown that some peptide structures can degrade in acidic solutions containing TFA. mdpi.com This highlights the importance of the formulation and buffer conditions on the stability of the compound. In contrast, the same study showed the dipeptides were more stable in buffer media. mdpi.com

The metabolism of dipeptide prodrugs of antiviral agents has been explored, where the dipeptide moiety is designed to be cleaved by cellular enzymes to release the active drug. nih.gov These studies often find that the first metabolic step is rapid de-esterification by esterases, which releases the corresponding carboxylic acid. nih.gov This prevents efficient cell membrane penetration, indicating that the methyl ester of Pro-Gly-OMe would likely be a target for cellular esterases in a biological system. nih.gov

Comparative Biochemical Analysis with Other Dipeptide Derivatives in Model Biological Systems

Comparative studies are essential for understanding the structure-activity relationships of small peptides. The intramolecular aminolysis reaction of dipeptide methyl esters provides a platform for such comparisons. The identity of the N-terminal amino acid (P1' residue) in Xaa-Pro-Ome structures significantly influences the rate of reporter release. biorxiv.org

A study comparing a panel of Boc-protected dipeptide methyl esters (Xaa-Pro-Ome) showed different kinetics of methanol release following deprotection with TFA. The amino acids tested included glycine (B1666218) (G), alanine (B10760859) (A), serine (S), leucine (B10760876) (L), and phenylalanine (F). biorxiv.org This analysis allows for the fine-tuning of molecular probes by selecting the dipeptide sequence that provides the optimal release kinetics for a given application. biorxiv.orgbiorxiv.org

Interactive Table 2: Comparative Kinetics of Methanol Release from Xaa-Pro-OMe Dipeptides The following table presents qualitative kinetic data for methanol generation from different dipeptides following chemical deprotection, as described in the literature. biorxiv.orgbiorxiv.org Click on a row to highlight it.

Dipeptide Derivative (Xaa-Pro-Ome)N-Terminal Amino Acid (Xaa)Relative Size of Side ChainObserved Methanol Release Kinetics biorxiv.org
Gly-Pro-OMeGlycine (G)SmallestServes as a baseline for comparison.
Ala-Pro-OMeAlanine (A)SmallKinetics compared to Gly-Pro-Ome.
Ser-Pro-OMeSerine (S)Small, PolarKinetics compared to Gly-Pro-Ome.
Leu-Pro-OMeLeucine (L)Medium, HydrophobicKinetics compared to Gly-Pro-Ome.
Phe-Pro-OMePhenylalanine (F)Large, AromaticKinetics compared to Gly-Pro-Ome.

Further comparative analyses have been conducted on larger Pro-Gly containing peptides. In studies of neutrophil chemoattractants, the biological activity of N-acetyl-Pro-Gly-Pro (N-acetyl-PGP) was compared to its analogs. arvojournals.org The unblocked tripeptide, PGP, was found to be 30-fold less active than N-acetyl-PGP. arvojournals.org Replacing the N-acetyl group with a bulkier tert-Butoxycarbonyl (t-Boc) group resulted in t-Boc-PGP, which was more active than PGP but still sixfold less active than N-acetyl-PGP. arvojournals.org This demonstrates that modifications to the termini of Pro-Gly containing peptides can dramatically alter their interaction with biological systems.

Theoretical and Computational Chemistry Studies on Pro Gly Ome Tfa

Conformational Analysis of Pro-Gly-OMe TFA Using Molecular Mechanics and Dynamics Simulations

The conformational flexibility of the Pro-Gly sequence is a key determinant of its biological function and is often studied to understand how it induces specific secondary structures like β-turns in larger peptides. nih.gov Computational techniques such as molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for exploring the vast conformational space available to this compound. plos.org

Molecular mechanics force fields, such as CHARMM and AMBER, are used to calculate the potential energy of the system as a function of its atomic coordinates. researchgate.net For this compound, the force field must accurately represent the proline ring pucker, the cis-trans isomerization of the prolyl amide bond, the flexibility of the glycine (B1666218) residue, and the electrostatic interactions involving the protonated N-terminus and the trifluoroacetate (B77799) (TFA) counterion.

MD simulations are employed to model the dynamic behavior of the peptide over time, typically on the scale of nanoseconds to microseconds. researchgate.netacs.org These simulations, particularly when performed in an explicit solvent like water, provide a realistic picture of the peptide's conformational ensemble. nih.gov The results often reveal a dynamic equilibrium between several low-energy conformational states. For the Pro-Gly motif, these simulations can quantify the propensity to form β-hairpin loops, an intrinsic property of this sequence in aqueous environments. nih.gov The presence of the charged N-terminus and the TFA counterion introduces specific electrostatic interactions that can influence the stability of certain conformations, such as turn-like structures, through interactions with the peptide backbone or the solvent.

A representative analysis of a 100-nanosecond MD simulation in explicit water might yield several distinct conformational clusters. The table below illustrates hypothetical low-energy conformers characterized by their backbone dihedral angles (φ, ψ) and the prevalence of specific secondary structures.

Table 1: Representative Low-Energy Conformers of this compound from a Simulated Molecular Dynamics Trajectory
Conformer IDProline Dihedrals (φ, ψ)Glycine Dihedrals (φ, ψ)Dominant Secondary StructurePopulation (%)
1-60°, 150°85°, 5°Type II β-turn45
2-65°, 145°-75°, -30°Type I β-turn25
3-70°, 165°-150°, 160°Extended/PPII-like20
4-75°, 170°60°, 35°Irregular Coil10

Quantum Chemical Investigations of Electronic Structure and Reactivity of this compound

While molecular mechanics is efficient for sampling conformations, quantum chemical (QC) methods provide a more accurate description of electronic structure and reactivity. plos.org Methods like Density Functional Theory (DFT) are frequently used to investigate the properties of peptides and their derivatives. nih.govresearchgate.net For this compound, QC calculations can elucidate the intricate details of bonding, charge distribution, and orbital interactions.

These investigations typically begin by optimizing the geometry of one or more low-energy conformers identified through MM or MD simulations. The resulting structures provide precise bond lengths and angles. From these optimized geometries, a range of electronic properties can be calculated. The distribution of partial atomic charges, for instance, reveals the electrostatic potential surface of the molecule, highlighting the electrophilic and nucleophilic regions. This is particularly important for understanding the interactions of the charged N-terminus and the polar carbonyl groups.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offers insights into the molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. QC calculations can also model the non-covalent interaction between the protonated peptide and its TFA counterion with high accuracy.

The table below presents hypothetical data from a DFT calculation (B3LYP/6-31G* level of theory) on a representative conformer of this compound.

Table 2: Calculated Electronic Properties of a this compound Conformer
PropertyCalculated Value
Total Energy (Hartree)-1257.845
Dipole Moment (Debye)12.5
HOMO Energy (eV)-8.21
LUMO Energy (eV)-0.95
HOMO-LUMO Gap (eV)7.26

In Silico Docking and Interaction Profiling of this compound with Model Biological Receptors

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. biorxiv.org For a small peptide like this compound, docking studies can hypothesize how it might interact with the active site of an enzyme, such as a peptidase. Dipeptidyl peptidase IV (DPP-IV) is a relevant model receptor, as it is known to cleave Xaa-Pro dipeptides from the N-terminus of polypeptides. nih.gov

The docking process involves preparing the 3D structures of both the ligand (this compound) and the receptor. The conformational flexibility of the ligand is often accounted for during the docking simulation. The algorithm then samples a large number of possible binding poses within the receptor's active site and ranks them using a scoring function, which estimates the binding free energy. acs.org

The results of a docking simulation provide a binding score (e.g., in kcal/mol) and a detailed picture of the intermolecular interactions. For this compound, key interactions would likely involve its protonated N-terminus forming salt bridges with acidic residues (e.g., Asp, Glu) in the active site. Hydrogen bonds could form between the peptide backbone's amide groups and the receptor, while the proline ring and glycine side chain would make van der Waals contacts. semanticscholar.org Such studies can guide the design of more potent peptide-based inhibitors. nih.gov

The following table shows hypothetical docking results for this compound and a known inhibitor (Diprotin A) in the active site of human DPP-IV.

Table 3: Hypothetical Docking Results of this compound with Dipeptidyl Peptidase IV (DPP-IV)
LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
This compound-6.8Glu205, Glu206, Tyr662, Arg125Electrostatic, H-Bonding
Diprotin A (Ile-Pro-Ile)-8.5Glu205, Glu206, Tyr662, Ser630Electrostatic, H-Bonding, Hydrophobic

Development of Computational Models for Predicting this compound Behavior in Simulated Chemical and Biological Environments

Beyond analyzing a static structure or a single trajectory, a major goal of computational chemistry is to develop robust models that can predict the behavior of molecules under various conditions. For this compound, this involves creating and validating models that can forecast its properties in different chemical and biological milieu.

A critical first step is the development and validation of an accurate molecular mechanics force field. researchgate.net While standard force fields (like CHARMM, AMBER, OPLS) are well-parameterized for natural amino acids, specific parameters for the protonated N-terminus in close association with a TFA counterion might require refinement. This is often achieved by generating quantum chemical data, such as electrostatic potentials, and fitting the force field parameters (e.g., partial atomic charges) to reproduce this higher-level information. researchgate.net

Once a reliable model is established, large-scale MD simulations can be run to predict macroscopic properties. For example, simulations in different solvents can predict relative solvation free energies, which are related to solubility. Simulations of the peptide at a water-membrane interface can be used to model its potential for passive membrane transport. By changing the simulated pH (i.e., the protonation states of titratable groups), the model can predict how the peptide's conformation and interactions change in different biological compartments. These predictive models are essential for the rational design of peptidomimetics with desired properties, bridging the gap between molecular structure and functional behavior. acs.org

The table below outlines the components of a hypothetical computational framework designed to predict the behavior of this compound.

Table 4: Framework for a Predictive Computational Model of this compound
Model ComponentDescriptionPredicted Property
Force FieldCHARMM36m with custom refined charges for the N-terminus and TFA anion, derived from DFT calculations. researchgate.netAccurate intramolecular and intermolecular energies.
Solvent ModelExplicit water (TIP3P model) and explicit cyclohexane (B81311) to simulate aqueous and nonpolar environments.Solvation free energy, partitioning coefficient (LogP).
Simulation ProtocolUmbrella sampling MD along a reaction coordinate normal to a model lipid bilayer (DPPC).Free energy profile of membrane permeation.
Analysis MethodClustering of long-timescale MD trajectories at varying simulated pH values.pH-dependent conformational ensemble.

Emerging Research Applications and Future Directions Non Clinical Translational Perspectives

Design and Synthesis of Novel Pro-Gly-OMe TFA Analogs for Specific Research Probes

The Pro-Gly motif is a common feature in bioactive peptides and proteins, making its analogs and peptidomimetics valuable as specific research probes to study biological processes like protein-protein interactions, enzyme activity, and receptor binding. The synthesis of novel analogs of Pro-Gly-OMe often involves the replacement of the amide bond to enhance stability or to introduce specific functionalities.

One prominent strategy is the substitution of the amide bond with a 1,2,3-triazole ring, a well-established bioisostere for the trans-amide bond. rsc.orgnih.gov These triazole-based peptidomimetics can be synthesized via copper-catalyzed or thermal Huisgen cycloaddition reactions. nih.gov For instance, studies have focused on creating 1,4- or 1,5-disubstituted triazoles to replace the Pro-Gly amide bond, aiming to modulate the conformational preferences (cis/trans ratio) of the peptide backbone. rsc.orgnih.gov The synthesis involves creating azide (B81097) and acetylene (B1199291) precursors from protected prolinol, followed by a cycloaddition reaction to form the triazole ring. nih.gov The resulting dipeptide mimetics have shown altered conformational properties compared to the natural dipeptide derivative, N-acetylprolyl-glycine methyl ester, making them useful probes for studying how conformational changes impact biological activity. rsc.orgnih.gov

Another approach involves incorporating organometallic moieties, such as ferrocene (B1249389), into the peptide backbone. nih.gov For example, conjugates of 1'-aminoferrocene-1-carboxylic acid (Fca) with proline have been synthesized to create novel structures like Ac-Fca-Pro-OMe. nih.gov These bioorganometallic peptides are studied for their unique conformational properties influenced by the bulky, rigid ferrocene unit, which can be used to probe the structural requirements of biological targets. nih.gov

The table below summarizes various synthetic analogs of the Pro-Gly dipeptide ester, highlighting the modifications and their intended research purpose.

Analog Type Modification Synthetic Strategy Research Application Reference
Triazole PeptidomimeticAmide bond replaced with 1,4- or 1,5-disubstituted 1,2,3-triazoleHuisgen cycloaddition (copper-catalyzed or thermal)Probing the influence of backbone conformation on biological activity rsc.orgnih.gov
Organometallic PeptideIncorporation of a ferrocene unit (e.g., Ac-Fca-Pro-OMe)Standard peptide coupling (HOBt/EDC) with ferrocene-containing amino acidsInvestigating the role of rigid scaffolds on peptide folding and interaction nih.gov
Backbone-Modified PeptidomimeticReplacement of a carbonyl group with an oxetane (B1205548)Multi-step synthesis involving oxetane building blocksEnhancing hydrolytic stability for studying long-term biological effects ethz.ch
Proline-Rich CyclopolypeptidesCyclization of linear peptides containing the Pro-Gly sequenceSolution-phase coupling followed by cyclizationStudying structure-activity relationships of antimicrobial and cytotoxic peptides researchgate.netbrieflands.com

Integration of this compound in Advanced High-Throughput Screening Methodologies for Biochemical Discovery

High-throughput screening (HTS) is a powerful method for discovering novel bioactive molecules. Dipeptides and their derivatives are increasingly being used in HTS libraries to identify substrates for transporters, enzyme inhibitors, or modulators of protein-protein interactions. While direct evidence for "this compound" in a specific HTS campaign is not prevalent, the utilization of dipeptides containing the Pro-Gly motif is documented.

For instance, a high-throughput method was developed to screen hundreds of dipeptides to determine the substrate profile of the dipeptide permease (Dpp) in Pseudomonas aeruginosa. nih.govresearchgate.net This study utilized the Biolog phenotype MicroArray technology to assess the utilization of various dipeptides as nitrogen sources. nih.gov The results indicated that dipeptides containing nonpolar amino acid residues like proline and glycine (B1666218) were generally good substrates for the transporter system. nih.gov Such HTS platforms are crucial for understanding bacterial nutrient uptake and for the discovery of new antibacterial targets.

In another context, HTS assays have been designed to find modulators of STAT4 and STAT6 activity, where libraries of peptides and their derivatives are screened for their ability to disrupt protein-receptor interactions. google.com A mega-high-throughput screening platform has also been developed for discovering biologically relevant sequence-defined non-natural polymers, where a Pro-Gly-Val sequence was identified as a highly represented motif in hits against the target protein TNFα. acs.org

The integration of this compound or its analogs into such HTS campaigns would involve its inclusion in large, chemically diverse libraries. The general workflow for such a screening process is outlined below.

Step Description Methodology Potential Finding with Pro-Gly-OMe
1. Library Generation A large library of small molecules, including dipeptide derivatives like Pro-Gly-OMe, is created.Combinatorial chemistry, solid-phase synthesis.A diverse set of Pro-Gly analogs with various N- and C-terminal modifications.
2. Assay Development A specific and sensitive assay is developed to measure a biological activity of interest (e.g., enzyme inhibition, receptor binding, cell growth).Fluorescence-based assays, luminescence, mass spectrometry.An assay to screen for inhibitors of a proline-specific peptidase.
3. High-Throughput Screening The library is rapidly screened against the biological target.Automated robotic systems, microplate-based assays.Identification of Pro-Gly-OMe or its analogs as "hits" that modulate the target's activity.
4. Hit Confirmation & Validation "Hits" are re-tested and validated to eliminate false positives. Their potency and specificity are determined.Dose-response curves, secondary assays.Confirmation that a specific Pro-Gly-OMe analog is a potent and selective modulator.

Exploration of this compound in Biomaterial Science and Nanotechnology Applications (as a Component or Model System)

The Pro-Gly sequence is a critical structural motif in natural proteins like collagen and elastin, conferring unique physical properties such as elasticity and self-assembly capabilities. imrpress.comnih.govresearchgate.net This has led to the exploration of Pro-Gly containing peptides, including Pro-Gly-OMe, as building blocks for novel biomaterials and in nanotechnology.

The repeating Gly-Pro-Hyp sequence in collagen is fundamental to its triple-helix structure, which is essential for the integrity of connective tissues. royalsocietypublishing.org Researchers use synthetic collagen-mimetic peptides (CMPs) containing Pro-Gly repeats to design biomaterials for tissue engineering and regenerative medicine. royalsocietypublishing.orgontosight.ai Similarly, the Pro-Gly motif is critical for the elastomeric properties of elastin-like polypeptides (ELPs), which are used to create stimuli-responsive biomaterials for drug delivery and tissue repair. imrpress.comresearchgate.netnih.gov The presence of proline and glycine above a certain threshold has been shown to prevent the formation of amyloid fibrils and promote the self-organization into functional, elastomeric materials. nih.govresearchgate.net

In nanotechnology, the self-assembly properties of dipeptides are being harnessed to create ordered nanostructures. A study on the adsorption of the Gly-Pro dipeptide on metallic surfaces (Au, Ag, Cu) revealed that the dipeptide self-assembles into distinct supramolecular chiral structures. rsc.orgnih.gov On Au(110), the Gly-Pro dipeptide was observed to form different organized layers depending on the surface coverage and interaction time. rsc.org This ability to direct molecular organization on a nanoscale makes Pro-Gly dipeptides valuable model systems for developing new bio-interfaces and nanoscale devices.

Application Area Role of Pro-Gly Motif Example System/Finding Potential Use of this compound Reference
Biomaterials (Elastin-Like) Confers elasticity and prevents amyloid formation.Recombinant peptides with high Pro+Gly content self-assemble into elastomeric fibrils.As a model compound to study the fundamental physics of elastomeric protein self-assembly. nih.govresearchgate.net
Biomaterials (Collagen-Like) Stabilizes the polyproline II helix, a key component of the collagen triple helix.Synthetic peptides like (Pro-Pro-Gly)n used to create stable triple helices for tissue engineering scaffolds.A building block in the synthesis of more complex collagen-mimetic peptides. royalsocietypublishing.orgontosight.ai
Nanotechnology Drives supramolecular self-assembly on surfaces.Gly-Pro dipeptides form ordered chiral assemblies on gold and silver surfaces.A model system to investigate peptide-surface interactions for biosensor development. rsc.orgnih.gov

The Role of this compound in Advancing Fundamental Understanding of Peptide Chemistry and Biology

Pro-Gly-OMe, often in its protected forms (e.g., Boc-Pro-Gly-OMe, Ac-Pro-Gly-OMe), serves as a crucial model compound for advancing the fundamental understanding of peptide chemistry and biology. nih.govuni-regensburg.demdpi.com The unique conformational constraint imposed by the proline ring, followed by the flexibility of glycine, creates a sequence that is highly informative for studying peptide structure, folding, and dynamics.

The Pro-Gly linkage is known to adopt either a cis or trans conformation, with the cis form being significantly more populated than in other peptide bonds. This cis-trans isomerization is a rate-limiting step in the folding of many proteins. Ac-Pro-Gly-OMe and related derivatives are used as model systems to study the factors that influence this equilibrium, such as solvent environment and adjacent amino acid residues. nih.govnih.gov For example, the conformational properties of triazole-based mimetics of Ac-Pro-Gly-OMe were examined by NMR spectroscopy to understand how amide bond replacement affects the cis/trans ratio. nih.gov

Furthermore, Pro-Gly sequences are known to induce β-turns, which are critical secondary structures that redirect the polypeptide chain. uni-regensburg.de The compound Piv-Pro-Gly-OMe has been shown to adopt a near-perfect β-II turn in the solid state, making it an excellent model for studying this type of fold. uni-regensburg.de The conformational analysis of such simple dipeptides provides foundational data for computational models that aim to predict the three-dimensional structure of larger proteins.

The dipeptide Pro-Gly has also been shown to have biological signaling roles, such as promoting the expression and secretion of Insulin-like Growth Factor 1 (IGF-1), which highlights the importance of studying even the simplest peptide fragments. frontiersin.org

Compound Names

Abbreviation/Trivial Name Full Chemical Name
This compoundProline-Glycine-Methyl Ester Trifluoroacetate (B77799)
Gly-ProGlycyl-L-proline
Boc-Pro-Gly-OMetert-Butoxycarbonyl-Proline-Glycine-Methyl Ester
Ac-Pro-Gly-OMeAcetyl-Proline-Glycine-Methyl Ester
Piv-Pro-Gly-OMePivaloyl-Proline-Glycine-Methyl Ester
Ac-Fca-Pro-OMeAcetyl-1'-aminoferrocene-1-carboxy-Proline-Methyl Ester
(Pro-Pro-Gly)nPoly(Proline-Proline-Glycine)
TNFαTumor Necrosis Factor alpha
IGF-1Insulin-like Growth Factor 1
STAT4Signal Transducer and Activator of Transcription 4
STAT6Signal Transducer and Activator of Transcription 6
HOBtHydroxybenzotriazole
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

Q & A

Basic Research Questions

Q. What are the key considerations in designing experiments involving Pro-Gly-Ome TFA?

  • Methodological Answer: Experimental design should prioritize clear objectives aligned with the compound’s biological or chemical role. Variables such as pH, temperature, and solvent systems must be controlled to ensure reproducibility. Use factorial designs to assess interactions between variables . Validate protocols through pilot studies and include negative controls to isolate this compound’s effects .

Q. How can researchers ensure data reproducibility in this compound studies?

  • Methodological Answer: Document all experimental parameters (e.g., synthesis conditions, instrumentation settings) using standardized templates. Share raw data and metadata in repositories compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable) . Cross-validate results using orthogonal techniques like NMR and LC-MS to confirm structural integrity .

Q. What analytical techniques are commonly used for characterizing this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation. Chromatographic methods (HPLC, UPLC) assess purity and stability. Pair these with computational tools (e.g., molecular docking) to predict interactions .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound studies?

  • Methodological Answer: Conduct meta-analyses to identify confounding variables across studies. Use Bayesian statistics to quantify uncertainty and re-analyze raw datasets for methodological inconsistencies . Collaborate with independent labs to replicate findings under standardized conditions .

Q. What strategies optimize the synthesis of this compound for high-purity applications?

  • Methodological Answer: Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry to minimize side reactions. Optimize cleavage/deprotection steps using trifluoroacetic acid (TFA) scavengers (e.g., triisopropylsilane). Purify via preparative HPLC with gradient elution and characterize intermediates at each stage .

Q. How can multi-omics data be integrated to study this compound’s functional roles?

  • Methodological Answer: Combine proteomics, glycomics, and metabolomics datasets using bioinformatics pipelines (e.g., KNIME, Galaxy). Apply network analysis to identify pathways influenced by this compound. Use machine learning (e.g., Random Forest) to prioritize biomarkers for validation .

Methodological Guidance for Data Management

  • Data Collection: Use electronic lab notebooks (ELNs) for real-time data entry and version control .
  • Ethical Compliance: Ensure compliance with institutional guidelines for chemical safety and data integrity, even if human/animal subjects are not involved .
  • Literature Review: Leverage academic databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter irrelevant results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.